molecular formula C6H12N2O B8682404 Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine

Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B8682404
M. Wt: 128.17 g/mol
InChI Key: UMIZTIYZNFUATK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction between a pyrrole derivative and an oxirane compound. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the oxazine ring .

Major Products

The major products formed from these reactions include various substituted oxazines, which can have different functional groups attached to the nitrogen or oxygen atoms in the ring. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in its ring structure.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6+/m0/s1

InChI Key

UMIZTIYZNFUATK-NTSWFWBYSA-N

Isomeric SMILES

C1CO[C@@H]2CNC[C@@H]2N1

Canonical SMILES

C1COC2CNCC2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

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